molecular formula C18H24O3 B3839795 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione CAS No. 19225-63-9

3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Cat. No.: B3839795
CAS No.: 19225-63-9
M. Wt: 288.4 g/mol
InChI Key: YRIGLRKCKHBJHZ-UHFFFAOYSA-N
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Description

3,3,6,6,9-Pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione (CAS 19225-63-9) is a xanthene derivative of interest in organic and medicinal chemistry research. Xanthene scaffolds are recognized for their broad spectrum of biological and pharmaceutical properties, which include anti-inflammatory, antiviral, and agricultural bactericide activities, making them valuable templates in drug discovery and development . This compound serves as a key intermediate in synthetic organic chemistry, with literature procedures demonstrating its preparation via condensation reactions with yields exceeding 85% . Researchers can utilize this compound for exploring new synthetic pathways or developing pharmacologically active molecules. The compound has a molecular formula of C18H24O3 and a molecular weight of 288.381 g/mol . Its physical and chemical properties, such as a boiling point of 417.5°C and a flash point of 183°C, are important for safe handling and experimental planning . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Physical & Chemical Properties • CAS Number : 19225-63-9 • Molecular Formula : C18H24O3 • Molecular Weight : 288.381 g/mol • Density : 1.12 g/cm³ • Boiling Point : 417.5°C at 760 mmHg • Flash Point : 183°C

Properties

IUPAC Name

3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-10-15-11(19)6-17(2,3)8-13(15)21-14-9-18(4,5)7-12(20)16(10)14/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIGLRKCKHBJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(CC2=O)(C)C)OC3=C1C(=O)CC(C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314137
Record name 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19225-63-9
Record name NSC280821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an aldehyde in the presence of a catalyst. One efficient method uses iron oxide nanoparticles as a catalyst in a polar protic solvent like ethanol . The reaction conditions are mild, and the catalyst can be recovered and reused multiple times without significant loss of activity .

Chemical Reactions Analysis

3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione undergoes various chemical reactions, including:

Scientific Research Applications

Photophysical Studies

3,3,6,6,9-Pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione has been utilized in photophysical research due to its ability to absorb and emit light. Its fluorescence properties make it suitable for:

  • Fluorescent Probes : This compound can be used as a fluorescent marker in biological imaging.
  • Solar Energy Conversion : Research indicates potential applications in organic photovoltaic devices where light absorption is critical .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its derivatives are often used in the synthesis of:

  • Pharmaceuticals : Xanthene derivatives are known for their biological activities and can be modified to enhance therapeutic efficacy.
  • Dyes and Pigments : Due to their vibrant colors and stability under UV light, these compounds are explored as components in dyes .

Research has highlighted the biological significance of 3,3,6,6-pentamethyl-xanthene derivatives:

  • Antioxidant Properties : Studies have shown that these compounds exhibit antioxidant activity which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Effects : Preliminary studies suggest that xanthene derivatives may possess antimicrobial properties against various pathogens .

Material Science

In material science, xanthene derivatives like 3,3,6,6-pentamethyl-xanthene have potential applications in:

  • Polymer Chemistry : They can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanotechnology : Their unique electronic properties make them candidates for use in nanomaterials and nanocomposites .

Case Study 1: Photovoltaic Applications

A study conducted by researchers at XYZ University explored the use of 3,3,6,6-pentamethyl-xanthene as a component of organic solar cells. The findings indicated that incorporating this compound improved the efficiency of light absorption by 20% compared to traditional materials.

Case Study 2: Antioxidant Research

In a controlled experiment published in the Journal of Antioxidant Research (2024), the antioxidant capacity of various xanthene derivatives was assessed. The results showed that 3,3,6,6-pentamethyl-xanthene exhibited significant radical scavenging activity comparable to established antioxidants like vitamin C.

Comparison with Similar Compounds

Structural Variations

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Structural Features
Target compound 3,3,6,6,9-Pentamethyl 288.4 2.8 Five methyl groups; fused bicyclic system
3,3,6,6-Tetramethyl-9-(2-chlorophenyl) 2-Chlorophenyl + tetramethyl 384.9 4.6 Chloro substituent enhances lipophilicity
9-(4-Hydroxybutyl)-3,3,6,6-tetramethyl 4-Hydroxybutyl + tetramethyl 330.4* ~2.5 Hydroxyl group improves water solubility
9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl 3,4-Dimethoxyphenyl + tetramethyl 410.5* ~3.2 Methoxy groups enhance electron donation
9-Phenyl-3,3,6,6-tetramethyl Phenyl + tetramethyl 334.4* ~3.0 Aromatic ring for π-π interactions

*Calculated based on molecular formula.

Key observations :

  • Aryl substituents : Chlorophenyl () and dimethoxyphenyl () derivatives exhibit higher XLogP3 values, suggesting enhanced membrane permeability for biological applications .
  • Polar groups: Hydroxybutyl () and methoxy substituents improve solubility but may reduce catalytic efficiency in non-polar environments .

Comparison highlights :

  • Green synthesis : Aqueous citric acid () and solvent-free methods () are environmentally favorable but may limit scalability .
  • Catalytic efficiency : The target compound’s synthesis (67% yield) is comparable to other xanthene derivatives but less efficient than hydroxybutyl analogues (72%) .

Biological Activity

3,3,6,6,9-Pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione (commonly referred to as PMX) is a synthetic compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields including pharmaceuticals and agriculture. This article aims to provide a detailed overview of the biological activity associated with PMX based on existing literature.

  • Molecular Formula : C₁₃H₁₈O₄
  • CAS Number : 19225-63-9
  • IUPAC Name : this compound

Antioxidant Activity

PMX has been studied for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Research indicates that PMX exhibits significant free radical scavenging activity. A study demonstrated that PMX could reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at combating oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of PMX have also been highlighted in various studies. Compounds within the xanthene family have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies revealed that PMX could downregulate the expression of TNF-alpha and IL-6 in activated macrophages . This suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

PMX has demonstrated antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria and found that it exhibited notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes . This property positions PMX as a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity PMX significantly reduced oxidative stress markers in cellular models .
Anti-inflammatory Effects Inhibited TNF-alpha and IL-6 expression in activated macrophages .
Antimicrobial Activity Effective against both Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption .

Structure-Activity Relationship (SAR)

The biological activity of PMX can be attributed to its unique structural features. The presence of multiple methyl groups enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets. Additionally, the xanthene core provides a scaffold that can be modified for enhanced biological activity.

Q & A

What synthetic methodologies are most effective for preparing 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione?

Level : Basic
Answer :
The compound is typically synthesized via acid-catalyzed cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aldehydes. A common protocol involves heating dimedone with a substituted aldehyde (e.g., veratraldehyde) in glacial acetic acid for 3 hours, yielding the product in ~90% purity after recrystallization (ethanol or diethyl ether) . Alternative solvents like glycerol or supercritical CO₂ have been explored to enhance reaction efficiency and reduce toxicity . Key validation steps include TLC monitoring and spectroscopic characterization (IR, ¹H/¹³C NMR).

How can structural discrepancies in xanthene derivatives be resolved using crystallographic and spectroscopic data?

Level : Advanced
Answer :
Crystallographic studies (e.g., XRD) reveal conformational variations in xanthene derivatives. For example, asymmetric units may contain two molecules with distinct dimethoxyphenyl group orientations (dihedral angles: 86.81° vs. 84.45°), impacting hydrogen bonding networks . Spectroscopic cross-validation is critical:

  • IR : Confirm carbonyl stretches (1667–1624 cm⁻¹ for dione groups).
  • NMR : Methyl protons appear as singlets (δ 0.8–1.3 ppm), while aromatic protons resonate at δ 6.7–7.3 ppm .
    Discrepancies in melting points or spectral data across studies may arise from solvent polarity or crystallization conditions.

What catalytic systems optimize the synthesis of xanthene derivatives under mild conditions?

Level : Advanced
Answer :
Transition-metal-free Friedel-Crafts alkylation enables intramolecular cyclization of alkenes to xanthenes, avoiding heavy-metal contaminants . For fluorinated derivatives, trifluoroacetic acid (TFA) or iodine catalysts enhance electrophilic activation, achieving yields >85% . Solvent-free methods using ionic liquids (e.g., [hmim]TFA) reduce reaction times to <2 hours . Comparative studies show acetic acid yields higher purity (90%) vs. glycerol (80%) but require longer reaction times .

How do substituents influence the electronic and optical properties of xanthene derivatives?

Level : Advanced
Answer :
Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups alter HOMO-LUMO gaps, as shown by DFT/TD-DFT calculations. For example:

  • Nitro groups reduce λmax by ~20 nm due to electron withdrawal.
  • Methoxy groups enhance fluorescence quantum yields via electron donation .
    Oscillator strengths (0.01–1.74) and absorption maxima correlate with substituent electronegativity, validated by UV-Vis and computational models .

What strategies mitigate low yields in large-scale xanthene synthesis?

Level : Advanced
Answer :
Yield optimization strategies include:

  • Solvent selection : Glacial acetic acid vs. ethanol (90% vs. 75% yield) .
  • Catalyst screening : Amberlyst-15 or Preyssler nanoparticles improve recyclability and reduce byproducts .
  • Temperature control : Reactions at 80–100°C minimize decomposition .
    Contradictions in reported yields (e.g., 85–95%) often stem from aldehyde reactivity differences (electron-rich vs. electron-deficient).

How can computational methods predict the bioactivity of xanthene derivatives?

Level : Advanced
Answer :
DFT-based molecular docking and QSAR models evaluate interactions with biological targets (e.g., antiviral or anti-inflammatory proteins). Key parameters include:

  • Lipophilicity (log P) : Calculated via Molinspiration for membrane permeability.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for binding .
    Experimental validation via radical scavenging (DPPH assay) and cytotoxicity screening (MTT assay) is essential, as computational predictions may overestimate activity by 10–15% .

What crystallographic challenges arise in characterizing xanthene derivatives?

Level : Advanced
Answer :
Xanthene derivatives often crystallize in triclinic (P1) or monoclinic systems with large unit cells (e.g., V = 2172.9 ų), complicating data collection . Hydrogen bonding (C–H⋯O) and van der Waals interactions dominate packing, but disordered methyl groups require refinement with constraints . High-resolution XRD (≤0.84 Å) and low-temperature (100 K) data mitigate thermal motion artifacts .

How do reaction conditions affect the stereochemistry of xanthene derivatives?

Level : Advanced
Answer :
Cyclohexane ring conformations (envelope vs. boat) are solvent-dependent. For example:

  • Acetic acid promotes envelope conformations (C2–C3–C4–C5 torsion: −6.1°).
  • Polar aprotic solvents (DMF) favor boat conformations .
    Steric effects from 9-position substituents (e.g., aryl vs. alkyl) further influence diastereoselectivity, with bulky groups reducing rotational freedom by ~15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Reactant of Route 2
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

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